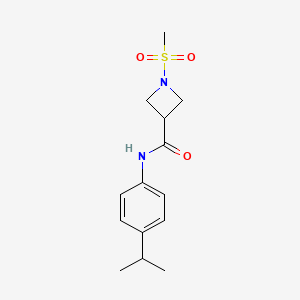
N-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as AZD-9496, is a selective estrogen receptor downregulator (SERD) that has been developed for the treatment of hormone receptor-positive breast cancer. SERDs are a class of drugs that work by binding to the estrogen receptor and inducing its degradation, thereby preventing the receptor from promoting the growth and survival of cancer cells.
Scientific Research Applications
Synthesis and Polymer Applications
One significant application of N-(4-isopropylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide and related compounds is in the field of synthesis and polymer research. For instance, the research on the synthesis of arylsulfonamides and azetidine-2,4-diones via multicomponent reactions highlights the dynamic behavior of these compounds in solution and the potential of azetidine-2,4-diones in generating a variety of derivatives, indicating a versatile role in chemical synthesis (Alizadeh & Rezvanian, 2008). Additionally, the activated monomer polymerization of N-Sulfonylazetidine details the formation of novel polymers with the incorporation of sulfonyl groups into the polymer backbone, showcasing the potential of such compounds in creating new polymer structures with unique properties (Reisman et al., 2020).
Chemical Synthesis and Characterization
Research into the synthesis and characterization of various derivatives of azetidine compounds provides insight into their versatility and potential for various applications. For instance, the synthesis and characterization of polyamides and poly(amide-imide)s derived from specific compounds involve a complex process of poly-condensation and demonstrate the compounds' adaptability in creating materials with desirable properties like high glass transition temperatures and stability in polar solvents (Saxena et al., 2003).
Anticancer and Antioxidant Activities
Another exciting area of application for these compounds is in the medical field, specifically related to anticancer and antioxidant activities. A study on the anticancer, antioxidant activities, and DNA affinity of novel monocationic bithiophenes and analogues demonstrates the potential of certain derivatives in acting against specific cancer cell lines and exhibiting significant antioxidant abilities (Ismail et al., 2014).
Photoremovable Groups in Chemistry and Biology
Furthermore, the practical and scalable synthesis of 7-Azetidin-1-yl-4-(hydroxymethyl)coumarin presents an improved photoremovable group widely employed in chemistry and biology. This suggests that the compound and its derivatives could be essential in developing light-sensitive protective groups for various applications (Bassolino et al., 2017).
properties
IUPAC Name |
1-methylsulfonyl-N-(4-propan-2-ylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)11-4-6-13(7-5-11)15-14(17)12-8-16(9-12)20(3,18)19/h4-7,10,12H,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSFNSBVRCPMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

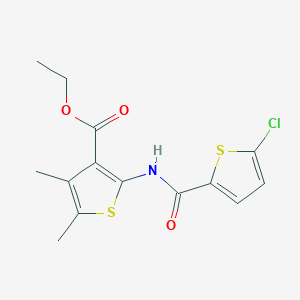
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid](/img/structure/B2641220.png)
![7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one](/img/structure/B2641223.png)
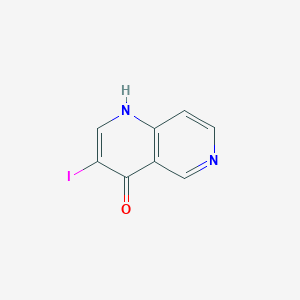
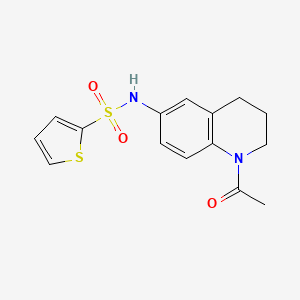

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2641228.png)
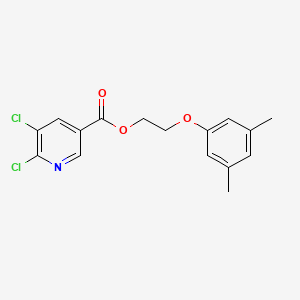
![Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2641232.png)
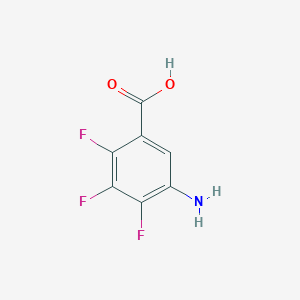
![8-(4-ethoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2641234.png)
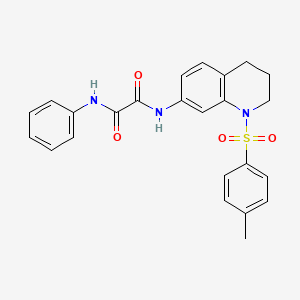
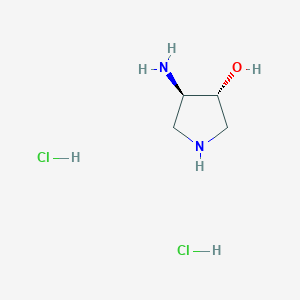
![N-(2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2641239.png)